molecular formula C10H7BrFNO B1449517 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1158426-91-5

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1449517
CAS No.: 1158426-91-5
M. Wt: 256.07 g/mol
InChI Key: UVCLLEILENVMTK-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158416-77-3) is a multifunctional halogenated indole derivative of high interest in medicinal and synthetic chemistry. Its molecular formula is C 10 H 7 BrFNO, with a molecular weight of 256.07 g/mol . The compound features a reactive 3-carbaldehyde group and a bromo-substituted benzene ring, making it a versatile precursor for constructing complex molecular architectures via further functionalization . The indole scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals and natural products . Specifically, 3-carbaldehyde-substituted indoles are valuable intermediates in the synthesis of indole-chalcone hybrids, a class of compounds extensively investigated for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities . The formyl group at the C3 position can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling regioselective arylation at the C4 position of the indole core to access novel, functionalized indole derivatives for biological screening . The presence of both bromo and fluoro substituents offers distinct synthetic handles for cross-coupling reactions and for modulating the compound's electronic properties and binding affinity to biological targets. Researchers can leverage this building block to develop new bioactive molecules and functional materials. Handle with care; refer to the Safety Data Sheet for proper handling procedures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCLLEILENVMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC(=C21)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes a bromine atom, a fluorine atom, and a carbonyl group, contributing to its unique reactivity and biological interactions. The molecular formula is C10H8BrFNOC_{10}H_8BrFNO with a molecular weight of 256.08 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking their active sites.
  • Signal Transduction Modulation : It can affect cell signaling pathways, influencing cellular responses in various biological contexts.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The IC50 values for related indole compounds often fall within the low micromolar range, suggesting strong anticancer potential.

Antimicrobial Activity

Indole derivatives have also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Studies using well diffusion methods have demonstrated that indole-based compounds possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (bromine and fluorine) enhances their bioactivity.

Study on Indole Derivatives

A comprehensive study investigated various indole-containing metal complexes, revealing that modifications to the indole structure can significantly enhance biological activity. The study found that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives has shown that specific substitutions at various positions on the indole ring can lead to improved potency against cancer cells. For example, the introduction of halogen atoms at the 7 and 4 positions has been correlated with increased enzyme inhibition and cytotoxicity .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
7-Bromo-4-fluoro-1-methylindoleAnticancerMCF-7~5
7-Bromo-4-fluoro-1-methylindoleAnticancerHCT116~3
Indole Derivative AAntimicrobialStaphylococcus aureus~10
Indole Derivative BAntimicrobialEscherichia coli~12

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde has been explored as a potential scaffold for drug development due to its structural similarity to biologically active compounds. Its ability to interact with various biological targets makes it a candidate for designing inhibitors against specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors by mimicking natural substrates. For example, studies have shown that certain analogs can inhibit protein kinases, which are critical in cancer progression .

Biological Studies

The compound is utilized in cell signaling studies, where it serves as a probe to understand the mechanisms of action of various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins involved in cellular processes.

Example: Cell Signaling Modulation
In vitro studies have demonstrated that this compound can influence signaling pathways related to apoptosis and cell proliferation, making it valuable for cancer research .

Material Science

In material science, this compound is explored for its potential use in the synthesis of organic semiconductors and fluorescent materials. The incorporation of halogen atoms into organic frameworks enhances electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Insight: Organic Electronics
Recent advancements have indicated that indole derivatives exhibit promising photophysical properties that can be harnessed in the development of next-generation electronic materials .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at C3 enables multiple transformations:

a. Nucleophilic Additions

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol at 60°C to form imine derivatives.

  • Acetal Formation : Forms acetals with alcohols (e.g., methanol) under acidic catalysis (HCl, 25°C).

Reaction TypeReagents/ConditionsProductYieldSource
Imine FormationAniline, EtOH, 60°C(E)-N-(7-Bromo-4-fluoro-1-methyl-1H-indol-3-yl)-1-phenylmethanimine78%
AcetalizationMeOH, HCl, 25°C3-(Dimethoxymethyl)-7-bromo-4-fluoro-1-methyl-1H-indole85%

b. Oxidation and Reduction

  • Oxidation : Converts to the carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : Reduced to the primary alcohol with NaBH₄ in THF.

Halogen-Directed Reactions

The bromine and fluorine substituents influence reactivity:

a. Suzuki-Miyaura Cross-Coupling
The bromine at C7 undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid):

CatalystBaseSolventProduct (C7-Aryl)YieldSource
Pd(PPh₃)₄K₂CO₃DMF/H₂O4-Fluoro-1-methyl-7-phenyl-1H-indole-3-carbaldehyde72%

b. Nucleophilic Aromatic Substitution
Fluorine at C4 participates in SNAr reactions with strong nucleophiles (e.g., amines):

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C4-Piperidin-1-yl-7-bromo-1-methyl-1H-indole-3-carbaldehyde65%

Directed C–H Functionalization

The aldehyde acts as a directing group for regioselective C–H activation:

a. C4 Arylation
Pd(TFA)₂ catalyzes C4-arylation with aryl iodides (e.g., iodobenzene) :

CatalystAdditiveProduct (C4-Aryl)Yield
Pd(TFA)₂AgOAc4-Fluoro-7-bromo-1-methyl-3-(phenylcarbonyl)-1H-indole73%

Mechanistic Insight :

  • Pd(II) coordinates to the aldehyde oxygen, facilitating C4-H activation.

  • Oxidative addition with Ar–I forms a Pd(IV) intermediate.

  • Reductive elimination yields the C4-arylated product .

Cyclization and Rearrangement

a. Friedel-Crafts Acylation
The aldehyde undergoes intramolecular cyclization under acidic conditions to form fused heterocycles :

ConditionsProductYield
H₂SO₄, 80°C7-Bromo-4-fluoro-1-methyl-3H-pyrrolo[3,2-f]quinoline68%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C.

  • Solubility : Sparingly soluble in water; highly soluble in DMF and DMSO .

  • Electrophilicity : Enhanced by electron-withdrawing Br and F substituents, enabling reactions at C3 and C7 .

Comparative Reactivity with Analogues

CompoundKey DifferencesReactivity Impact
5-Bromo-7-fluoro-1H-indole-3-carbaldehydeLacks N1-methylHigher NH participation in H-bonding; faster Schiff base formation
7-Bromoindole-3-carbaldehydeLacks F and N1-methylReduced electrophilicity at C4; slower C–H activation

Comparison with Similar Compounds

Positional Isomerism: Bromo and Fluoro Substituent Effects

The positional arrangement of halogens significantly impacts electronic and steric properties. For example:

  • 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (target) vs. 1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one (CAS: 1158426-91-5): Both share the molecular formula C₁₀H₇BrFNO but differ in substituent positions:
  • Target: Br (7), F (4), CH₃ (N1), aldehyde (C3).
  • Key differences:
  • The electron-withdrawing fluorine at position 4 (target) reduces electron density at the indole core compared to fluorine at position 6 (analog), altering reactivity toward electrophilic substitution.
  • Bromine at position 7 (target) may hinder steric access to the aldehyde group, whereas bromine at position 5 (analog) could influence π-stacking interactions in crystal structures.

Functional Group Variation: Aldehyde vs. Ketone vs. Sulfonamide

Compound Functional Group Key Properties
Target (Aldehyde) -CHO Forms Schiff bases, participates in condensation reactions; hydrogen-bond acceptor .
1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one -COCH₃ Undergoes nucleophilic additions (e.g., Grignard reactions); less reactive than aldehyde.
N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide -SO₂NHCH₃ Enhanced solubility via sulfonamide polarity; potential for hydrogen bonding .

Heterocyclic Core Differences: Indole vs. Indazole

  • Indole derivatives (target, ):
    • Planar structure with one nitrogen atom; prone to π-π stacking and hydrogen bonding via the N-H group (unless methylated).
  • Indazole derivatives ():
    • Contains two adjacent nitrogen atoms, increasing basicity and hydrogen-bonding capacity. The 1-methyl group in the indazole analog blocks N-H interactions, similar to the target’s N-methylation .

Methyl Substitution at N1

  • The 1-methyl group in the target: Increases lipophilicity, improving membrane permeability. Prevents hydrogen bonding at the indole nitrogen, altering crystal packing (cf. non-methylated analogs in ) .

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Functional Group MW (g/mol) CAS Number Key Applications References
This compound Indole 7-Br, 4-F, 1-Me Aldehyde 256.08 2741300-99-0 Drug synthesis intermediate
1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one Indole 5-Br, 6-F Ketone 256.08 1158426-91-5 Structural isomer studies
N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide Indazole 7-Br, 4-F, 1-Me Sulfonamide ~321.3* Not provided Solubility enhancement
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone Indole 5-Br Thiosemicarbazone 297.22 Not provided Medicinal chemistry

*Calculated from MS data .

Research Findings and Implications

  • Synthetic Utility : The target’s aldehyde group enables facile derivatization, as seen in thiosemicarbazone synthesis () .
  • Crystallography : Fluorine and bromine substituents influence crystal packing via halogen bonding and hydrogen bonding () .
  • Medicinal Potential: Fluorinated indoles, like the target, offer improved pharmacokinetic profiles over non-fluorinated analogs .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of indole-3-carbaldehyde derivatives typically employs the Vilsmeier–Haack reaction , which introduces the formyl group at the 3-position of the indole ring. This reaction involves the formation of a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), followed by electrophilic substitution on the indole substrate.

For halogenated and substituted indoles, the starting materials are appropriately substituted anilines or indoles, which undergo directed formylation and further functional group manipulations to incorporate methyl, fluoro, and bromo substituents at desired positions.

Stepwise Preparation Method

Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole Core

  • Starting Material: 2-methylaniline derivatives bearing halogen substituents (Br, F) at specific positions on the aromatic ring.
  • Halogenation: Introduction of bromine and fluorine atoms is achieved either by starting from halogenated anilines or by selective halogenation of preformed indole cores.
  • Methylation of Nitrogen: The N-methyl group is introduced by alkylation of the indole nitrogen, typically using methyl iodide or methyl sulfate under basic conditions.

Formylation at the 3-Position via Vilsmeier–Haack Reaction

  • Reagents: Anhydrous DMF and phosphorus oxychloride (POCl3) are combined at low temperature (0–5 °C) to form the Vilsmeier reagent.
  • Reaction Conditions: The substituted indole is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5 °C. The mixture is stirred at room temperature for 1–2 hours, then refluxed for 5–8 hours to complete the formylation.
  • Work-up: After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9, precipitating the indole-3-carbaldehyde product, which is then filtered, dried, and recrystallized.

This method is supported by patent CN102786460A, which details the preparation of various indole-3-carboxaldehydes with halogen and alkyl substitutions, including fluorine and bromine atoms at different positions.

Alternative Synthetic Routes and Functionalization

Directed C–H Functionalization

Recent advances have demonstrated palladium(II)-catalyzed C–H arylations on indole derivatives bearing carbonyl directing groups at C3-position. This method allows for selective arylation at C4 or other positions without disturbing the formyl group, which could be applied to synthesize 7-bromo-4-fluoro substituted indoles by starting from appropriately functionalized substrates.

  • Procedure: Indole substrates with free NH and C3-formyl groups are subjected to Pd(II)-catalyzed arylation with aryl iodides.
  • Conditions: Reaction temperatures around 120 °C for 12–24 hours under optimized conditions.
  • Outcome: High regioselectivity and yields for C4-arylated products with halogen substituents retained.

This method offers a route to introduce the 7-bromo and 4-fluoro substituents on the indole ring post formylation or vice versa, depending on substrate availability.

Experimental Data and Yield Information

Step Compound / Intermediate Reaction Conditions Yield (%) Notes
1 7-Bromo-4-methyl-1H-indole (core precursor) Vinylmagnesium bromide addition to 2-bromo-5-methylnitrobenzene in THF at -60 to -30 °C under N2, 1 h 42% Purified by silica gel chromatography; key intermediate for further functionalization
2 7-Bromo-4-fluoro-1-methyl-1H-indole N-methylation of indole nitrogen (methyl iodide or equivalent) Not specified Standard alkylation conditions
3 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde Vilsmeier–Haack reaction: DMF + POCl3 at 0–5 °C, reflux 5–8 h, neutralization with Na2CO3 Moderate to good (typical 50–80%) Purification by recrystallization; confirmed by NMR

Analytical Characterization

  • NMR Data: Characteristic aldehyde proton signal at ~10 ppm (broad singlet), aromatic protons showing splitting consistent with substitution pattern, and methyl singlet near 2.4 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with bromine and fluorine substitution.
  • Purity: Achieved by recrystallization or column chromatography.

Summary Table of Key Preparation Steps

Preparation Step Reagents Conditions Purpose Outcome
Formation of Vilsmeier reagent DMF, POCl3 0–5 °C, 30–40 min Generate electrophilic formylating agent Reactive intermediate for formylation
Formylation of indole Indole substrate in DMF + Vilsmeier reagent 0–5 °C addition; RT 1–2 h; reflux 5–8 h Introduce aldehyde at C3 Indole-3-carbaldehyde derivative
Neutralization and isolation Saturated Na2CO3 pH 8–9, filtration Precipitate product Solid aldehyde product
N-Methylation Methyl iodide, base Room temp or reflux Introduce N-methyl group N-methylated indole
Halogenation (if needed) Starting from halogenated anilines or selective halogenation Various Introduce Br and F substituents Halogenated indole core

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde?

  • Methodology : A typical approach involves sequential halogenation and alkylation. For example, formylation of 4-fluoro-1H-indole using POCl₃ and DMF (Vilsmeier-Haack reaction) generates the aldehyde group at position 2. Subsequent bromination (e.g., using NBS or Br₂) introduces bromine at position 3. Methylation at the indole nitrogen (position 1) is achieved via alkylation with methyl iodide or dimethyl sulfate in the presence of a base like NaH .
  • Key Considerations : Monitor reaction temperatures to avoid over-halogenation. Use anhydrous conditions for alkylation to prevent hydrolysis .

Q. How should researchers purify and characterize this compound?

  • Purification : Flash column chromatography with gradients of petroleum ether/ethyl acetate is effective for isolating intermediates. Final products may require recrystallization from methanol or dichloromethane .
  • Characterization :

  • NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the ¹⁹F NMR signal at δ -122.62 ppm (q, J = 5.27 Hz) confirms fluorine at position 4 .
  • HR-ESI-MS : Validate molecular weight (expected [M+H]⁺: 285.99 for C₁₀H₈BrFNO). Discrepancies >2 ppm suggest impurities or incorrect functionalization .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

  • Case Study : If ¹H NMR shows unexpected splitting in the aldehyde proton (δ ~10 ppm), consider:

  • Tautomerism : The aldehyde may exist in equilibrium with enol forms, especially in polar solvents.
  • Impurities : Trace DMF or POCl₃ residues from synthesis can cause splitting. Confirm purity via TLC or LC-MS .
    • Resolution : Use deuterated DMSO for NMR to stabilize the aldehyde form. Compare with literature data for analogous indole-3-carbaldehydes .

Q. What strategies optimize the regioselectivity of bromination in polyhalogenated indoles?

  • Experimental Design :

  • Directing Groups : The aldehyde at position 3 directs electrophilic bromination to position 7 due to electronic effects.
  • Solvent Effects : Use DCM or CCl₄ to minimize side reactions.
  • Catalysis : FeCl₃ or AlCl₃ enhances regioselectivity for bromine insertion .
    • Validation : Perform X-ray crystallography or NOESY NMR to confirm bromine placement .

Q. How does the fluorine substituent at position 4 influence biological activity in drug discovery?

  • Structure-Activity Relationship (SAR) : Fluorine increases metabolic stability and enhances π-stacking with target proteins. For example, fluorinated indoles show improved IC₅₀ values in kinase inhibition assays .
  • Testing Framework :

  • In vitro Assays : Evaluate cytotoxicity (e.g., against HeLa cells) and compare with non-fluorinated analogues.
  • Computational Modeling : Use DFT to assess electronic effects on binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

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